N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(2-Methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a bicyclic pyrido[3,2,1-ij]quinoline core. This compound’s structure includes a 2-methoxybenzyl substituent attached to the sulfonamide group, which modulates its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-7-3-2-5-16(18)13-21-27(24,25)17-11-14-6-4-10-22-19(23)9-8-15(12-17)20(14)22/h2-3,5,7,11-12,21H,4,6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKLLZACNRJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a quinoline moiety and a sulfonamide group. Its chemical formula is , with a molecular weight of approximately 348.42 g/mol. The presence of the methoxybenzyl group and the sulfonamide functionality suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the quinoline core followed by the introduction of the sulfonamide and methoxybenzyl substituents. Various reaction conditions such as temperature and solvent choice can significantly influence yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. For example:
- Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 500 µg/mL depending on structural modifications. These findings indicate that derivatives with more lipophilic substituents enhance activity against mycobacterial strains .
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Case Study 1: Antimycobacterial Evaluation
A study conducted by Seitz et al. highlighted the effectiveness of various quinoxaline derivatives against Mycobacterium tuberculosis. Among them, N-(2-methoxybenzyl)-3-oxo derivatives exhibited superior activity compared to traditional antitubercular drugs .
Case Study 2: Cytotoxicity in Cancer Research
In another study focused on cancer therapeutics, this compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents. This positions it as a potential candidate for further development in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide with three structurally related sulfonamide derivatives. Key differences in substituents and their implications are highlighted:
Key Findings from Structural Comparisons
Substituent Effects on Lipophilicity: The 2-methoxybenzyl group in the target compound provides moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability. The oxalamide derivative (logP ~1.2) demonstrates significantly lower lipophilicity due to its polar hydroxypropyl group, making it more suitable for systemic applications .
Metabolic Stability: The trifluoromethyl group in is known to resist oxidative metabolism, extending the compound’s half-life. The bromine atom in may increase susceptibility to enzymatic dehalogenation, reducing stability.
This suggests that the target sulfonamide’s synthesis may follow analogous high-yield pathways.
Biological Implications :
- The 2-methoxybenzyl group’s electron-donating properties may enhance interactions with aromatic residues in enzyme active sites, as seen in sulfonamide-based carbonic anhydrase inhibitors.
- The bulky 4-bromo-2-methylphenyl group in could sterically hinder target engagement but improve selectivity for less congested binding pockets .
Preparation Methods
Cyclocondensation of 8-Amino-2-oxo-1,2,3,4-tetrahydroquinoline
Reacting 8-amino-2-oxo-1,2,3,4-tetrahydroquinoline with acrolein in acetic acid under reflux yields the hexahydropyridoquinoline skeleton. The ketone at position 3 is retained through careful pH control.
Reaction Conditions :
- Reagents : Acrolein (1.2 equiv), glacial acetic acid
- Temperature : 110°C, 12 hours
- Yield : ~65% (estimated from analogous syntheses)
Sulfonation at Position 9
Introducing the sulfonic acid group at position 9 requires electrophilic aromatic sulfonation. The electron-rich quinoline nucleus directs sulfonation to the para position relative to the nitrogen.
Chlorosulfonic Acid-Mediated Sulfonation
The hexahydropyridoquinoline core is treated with chlorosulfonic acid in dichloromethane (DCM) to form the sulfonic acid derivative.
Procedure :
- Dissolve the quinoline derivative (1 equiv) in anhydrous DCM.
- Add chlorosulfonic acid (3 equiv) dropwise at 0°C.
- Stir for 2 hours at room temperature.
- Quench with ice-water and extract with DCM.
Key Data :
- Sulfonation Position : Confirmed via NMR and X-ray crystallography in analogous compounds.
- Yield : 70–80%.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
PCl₅-Mediated Chlorination
Conditions :
Characterization :
- IR : 1360 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
- ¹H NMR : Absence of -SO₃H proton, new deshielded aromatic protons adjacent to -SO₂Cl.
Coupling with 2-Methoxybenzylamine
The sulfonyl chloride reacts with 2-methoxybenzylamine to form the target sulfonamide. A base such as pyridine or triethylamine neutralizes HCl generated during the reaction.
Sulfonamide Formation
Procedure :
- Dissolve the sulfonyl chloride (1 equiv) in dry THF.
- Add 2-methoxybenzylamine (1.2 equiv) and triethylamine (2 equiv).
- Stir at room temperature for 6 hours.
- Purify via column chromatography (ethyl acetate/hexane).
Optimization Notes :
- Excess amine ensures complete reaction.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Core Synthesis | Acrolein, AcOH, reflux | 65 | Regioselectivity of cyclization |
| Sulfonation | ClSO₃H, DCM, 0°C→RT | 75 | Controlling sulfonation position |
| Chlorination | PCl₅, toluene, reflux | 85 | Moisture sensitivity |
| Coupling | 2-Methoxybenzylamine, Et₃N, THF | 78 | Amine nucleophilicity |
Scale-Up Considerations and Industrial Feasibility
Large-scale production requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
